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Cat. No.: B15597321 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes, such as Cyanine5.5 succinimidyl ester (Cy5.5-SE), to

antibodies is a critical process for a wide range of applications, including flow cytometry,

immunofluorescence microscopy, and in vivo imaging. Following the labeling reaction, a crucial

purification step is required to remove unconjugated "free" dye. Residual free dye can lead to

high background signals, reduced specificity, and inaccurate quantification in downstream

assays. This application note provides a detailed protocol for the purification of Cy5.5-SE
labeled antibodies and discusses various purification methods and quality control measures to

ensure high-quality conjugates for reliable and reproducible results.

The selection of an appropriate purification method is critical and depends on factors such as

the scale of the labeling reaction, the required purity, and the properties of the antibody.

Common techniques include size-exclusion chromatography (SEC), spin column

chromatography, and dialysis. Each method offers distinct advantages in terms of speed,

efficiency, and scalability.
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The choice of purification method can significantly impact the final yield, purity, and

concentration of the labeled antibody. The following table summarizes typical quantitative data

for common purification techniques.

Purification
Method

Typical
Recovery

Purity (Free
Dye
Removal)

Speed Scale
Key
Advantages

Size-

Exclusion

Chromatogra

phy (SEC)

80-95% >99%
Moderate

(30-60 min)
Scalable

High purity,

good for

removing

aggregates

Spin Column

Chromatogra

phy

>90% >95%
Fast (5-10

min)

Small (µg to

mg)

Rapid, easy

to use, good

for small

samples

Dialysis >90% >99%

Slow

(overnight to

2 days)

Scalable

Cost-

effective,

gentle on the

antibody

Experimental Workflow
The following diagram illustrates the overall workflow for the labeling and purification of

antibodies with Cy5.5-SE.
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Caption: Workflow for Cy5.5-SE antibody labeling and purification.

Experimental Protocols
Antibody Preparation
Prior to labeling, it is essential to ensure the antibody is in an amine-free buffer at the correct

pH and concentration. Buffers containing primary amines, such as Tris or glycine, will compete

with the antibody for reaction with the Cy5.5-SE, reducing labeling efficiency.

Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into

a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). This can be achieved

by:

Dialysis: Dialyze the antibody solution against the reaction buffer overnight at 4°C with at

least two buffer changes.

Spin Columns: For smaller volumes, use a desalting spin column according to the

manufacturer's protocol.

Concentration: The antibody concentration should be between 1-10 mg/mL for optimal

labeling. If necessary, concentrate the antibody using a centrifugal filter device with an

appropriate molecular weight cutoff (MWCO).

Cy5.5-SE Labeling Reaction
The N-hydroxysuccinimide (NHS) ester of Cy5.5 readily reacts with primary amines on the

antibody, such as the side chains of lysine residues, to form a stable amide bond.

Reagents and Materials:

Purified antibody in reaction buffer (1-10 mg/mL)

Cy5.5-SE (succinimidyl ester)

Anhydrous dimethyl sulfoxide (DMSO)
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Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

Procedure:

Prepare Cy5.5-SE Stock Solution: Immediately before use, dissolve the Cy5.5-SE in

anhydrous DMSO to a concentration of 10 mg/mL.

Calculate Molar Ratio: Determine the desired molar ratio of dye to antibody. A common

starting point is a 10:1 to 20:1 molar ratio. The optimal ratio may need to be determined

empirically.

Labeling Reaction:

Add the calculated volume of Cy5.5-SE stock solution to the antibody solution while

gently vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.

Quench Reaction (Optional but Recommended): Add the quenching solution to stop the

reaction. For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0. Incubate for 15-30

minutes at room temperature.

Purification of Labeled Antibody
This step is critical for removing unconjugated Cy5.5-SE.

SEC separates molecules based on their size. The larger antibody-dye conjugates will elute

first, while the smaller, unconjugated dye molecules are retained in the column pores and elute

later.

Materials:

SEC column (e.g., Sephadex G-25)

Elution buffer (e.g., PBS, pH 7.2-7.4)
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Procedure:

Equilibrate the SEC column with at least 3-5 column volumes of elution buffer.

Carefully load the quenched labeling reaction mixture onto the column.

Begin elution with the elution buffer.

Collect fractions. The labeled antibody will typically be in the first colored fractions to elute.

The free dye will elute later as a separate colored band.

Pool the fractions containing the purified conjugate.

This is a rapid method for purifying small amounts of labeled antibody.

Materials:

Spin desalting column (e.g., 7K MWCO)

Elution buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

Prepare the spin column according to the manufacturer's instructions. This typically

involves removing the storage buffer by centrifugation.

Equilibrate the column by washing with elution buffer and centrifuging. Repeat this step 2-

3 times.

Load the labeling reaction mixture onto the center of the resin bed.

Centrifuge the column to elute the purified labeled antibody. The unconjugated dye will be

retained in the column resin.

Dialysis removes small molecules by diffusion across a semi-permeable membrane with a

specific MWCO.

Materials:
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Dialysis tubing or cassette (e.g., 10-14 kDa MWCO)

Dialysis buffer (e.g., PBS, pH 7.2-7.4)

Large beaker and stir plate

Procedure:

Transfer the labeling reaction mixture into the dialysis tubing/cassette.

Place the tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer

(e.g., 1000-fold the sample volume).

Stir the buffer gently at 4°C.

Change the dialysis buffer at least 3-4 times over 24-48 hours.

Quality Control of Labeled Antibodies
After purification, it is essential to characterize the conjugate to ensure its quality.

Degree of Labeling (DOL)
The DOL, or dye-to-protein ratio, is the average number of dye molecules conjugated to each

antibody molecule. An optimal DOL for Cy5.5 is typically between 2 and 7. Over-labeling can

lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a

weak signal.

Spectrophotometric Determination:

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the

absorbance maximum for Cy5.5 (~675-680 nm, Amax).

Calculate the concentration of the antibody and the dye using the following equations:

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000

M⁻¹cm⁻¹)
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CF: Correction factor for the dye's absorbance at 280 nm (for Cy5.5, typically around

0.05)

Dye Concentration (M) = Amax / ε_dye

ε_dye: Molar extinction coefficient of Cy5.5 at its Amax (~250,000 M⁻¹cm⁻¹)

DOL = Dye Concentration / Protein Concentration

Purity Assessment
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel and visualize it under both

Coomassie staining (for protein) and fluorescence imaging (for the dye). A single fluorescent

band corresponding to the molecular weight of the antibody indicates a pure conjugate.

SEC-HPLC: Size-exclusion high-performance liquid chromatography can be used to assess

the presence of aggregates and free dye.

Functional Assessment
The functionality of the labeled antibody should be confirmed using a relevant immunoassay,

such as ELISA or flow cytometry, by comparing its binding activity to that of the unlabeled

antibody. A significant decrease in binding affinity may indicate that the labeling process has

damaged the antibody.

Troubleshooting
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Issue Possible Cause Suggested Solution

Low DOL

- Inefficient labeling reaction

(incorrect pH, interfering

substances) - Inactive Cy5.5-

SE

- Ensure antibody buffer is

amine-free and at pH 8.3-8.5 -

Use fresh, anhydrous DMSO

to prepare the dye stock

solution

High DOL (Over-labeling)
- High dye-to-antibody molar

ratio in the reaction

- Reduce the molar ratio of

Cy5.5-SE to antibody in the

labeling step

Low Antibody Recovery

- Antibody precipitation - Non-

specific binding to purification

resin

- Over-labeling can increase

hydrophobicity; reduce DOL -

Ensure proper equilibration of

the chromatography column

Presence of Free Dye after

Purification

- Inefficient purification -

Overloading of the purification

column

- For dialysis, ensure sufficient

buffer changes and time - Do

not exceed the recommended

capacity of the SEC or spin

column

Signaling Pathway and Logical Relationship
Diagram
The following diagram illustrates the logical relationship between the key steps and

considerations for successful antibody labeling and purification.
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Caption: Key decision and quality control points in the workflow.
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To cite this document: BenchChem. [Application Note: Purification of Cy5.5-SE Labeled
Antibodies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597321#purification-of-cy5-5-se-labeled-
antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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